N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c1-27(2)17(16-12-30-18-9-4-3-8-15(16)18)11-25-19(28)20(29)26-14-7-5-6-13(10-14)21(22,23)24/h3-10,12,17H,11H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQJCWAJKFHGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethanediamide Derivatives
- N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (): This analog replaces the benzothiophene with a 1-methyl-2,3-dihydroindole group and substitutes the dimethylaminoethyl chain with a piperidinyl group. The indole moiety may enhance π-π stacking interactions compared to benzothiophene, while the piperidine ring could alter solubility and bioavailability. No activity data are provided, but structural differences suggest divergent target affinities.
- N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide (): A benzamide derivative with a hydroxyethyl group and trifluoromethylphenyl substituent.
Trifluoromethylphenyl-Containing Compounds
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): A pesticide with a benzamide core and trifluoromethyl group. The trifluoromethyl group enhances electronegativity and resistance to enzymatic degradation. Compared to the target compound, flutolanil lacks the ethanediamide backbone and benzothiophene, limiting its applicability to non-pharmaceutical uses.
- Thiourea Derivatives (): Compounds like (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea share the trifluoromethylphenyl and dimethylaminoalkyl groups. The thiourea moiety may confer stronger metal-binding properties than the ethanediamide group, influencing target selectivity.
DNA-Targeting Anticancer Agents
- Amonafide Analogs (): Derivatives such as 3a (IC50 = 0.69 µM against HeLa cells) and 4b (IC50 = 0.23 µM against P388D1 cells) incorporate dimethylaminoethyl chains and aromatic systems for DNA intercalation. The target compound’s benzothiophene may mimic the planar aromatic systems of amonafide analogs, while its ethanediamide backbone could reduce side effects associated with primary amines .
Key Structural and Functional Differences
Research Findings and Data
- Amonafide Analogs (): 3a: IC50 = 0.69 µM (HeLa); 4b: IC50 = 0.23 µM (P388D1). Dimethylaminoethyl side chains enhance activity while reducing toxicity compared to primary amines.
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- Molecular weights range from 401.41 to 525.63 g/mol, indicating variable solubility.
- Trifluoromethyl groups likely contribute to metabolic stability.
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